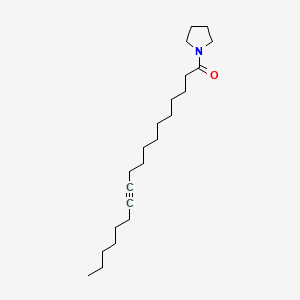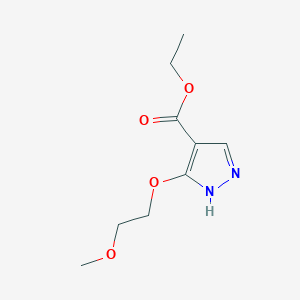
Ethyl 3-(2-methoxyethoxy)-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methoxyethoxy)-1h-pyrazole-4-carboxylic acid ethyl ester is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a methoxyethoxy group and an ethyl ester group attached to the pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyethoxy)-1h-pyrazole-4-carboxylic acid ethyl ester typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Methoxyethoxy Group: The methoxyethoxy group can be introduced via nucleophilic substitution reactions, where an appropriate leaving group is replaced by the methoxyethoxy moiety.
Esterification: The carboxylic acid group on the pyrazole ring is esterified using ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Methoxyethoxy)-1h-pyrazole-4-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.
Substitution: The methoxyethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Aqueous acid or base (e.g., hydrochloric acid or sodium hydroxide) is used to hydrolyze the ester group.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Hydrolysis: 3-(2-Methoxyethoxy)-1h-pyrazole-4-carboxylic acid and ethanol.
Reduction: 3-(2-Methoxyethoxy)-1h-pyrazole-4-methanol.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Applications De Recherche Scientifique
3-(2-Methoxyethoxy)-1h-pyrazole-4-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 3-(2-Methoxyethoxy)-1h-pyrazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Methoxyethoxy)-1h-pyrazole-4-carboxylic acid: Lacks the ethyl ester group but shares similar chemical properties.
3-(2-Methoxyethoxy)-1h-pyrazole-4-methanol: Formed by the reduction of the ester group to an alcohol.
3-(2-Methoxyethoxy)-1h-pyrazole-4-carboxamide: Contains an amide group instead of the ester.
Uniqueness
3-(2-Methoxyethoxy)-1h-pyrazole-4-carboxylic acid ethyl ester is unique due to the combination of the methoxyethoxy group and the ethyl ester group, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H14N2O4 |
|---|---|
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
ethyl 5-(2-methoxyethoxy)-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C9H14N2O4/c1-3-14-9(12)7-6-10-11-8(7)15-5-4-13-2/h6H,3-5H2,1-2H3,(H,10,11) |
Clé InChI |
HJNLQTBQMSYTJF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(NN=C1)OCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


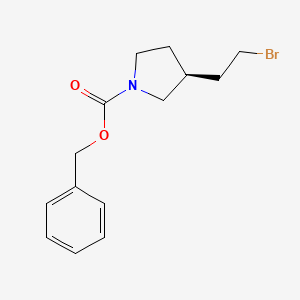
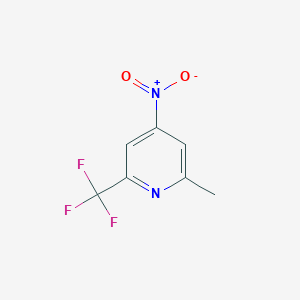
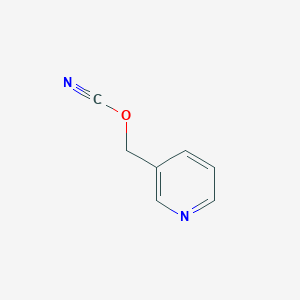
![(2-Methyl-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13970031.png)
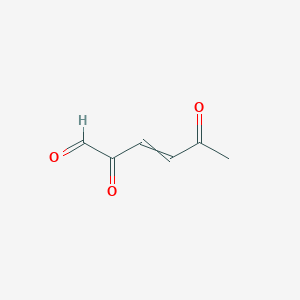
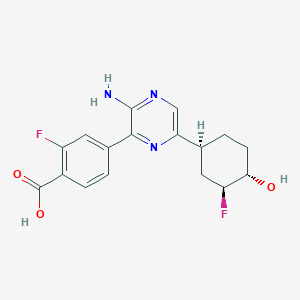
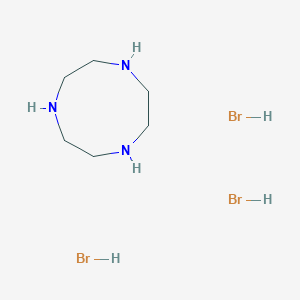

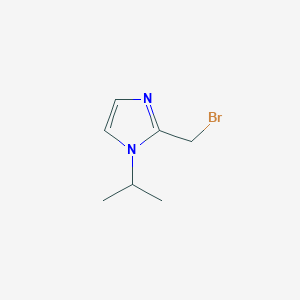
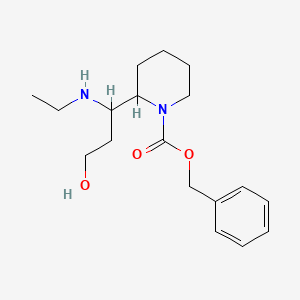
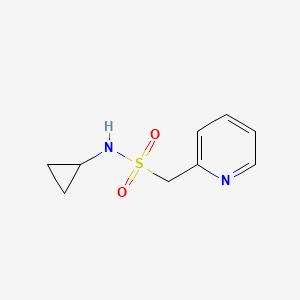

![Diazene, [1-(2,2-dimethylhydrazino)ethyl]ethyl-](/img/structure/B13970093.png)
